IleRS Inhibitory Potency and Selectivity: IC50 Comparison Across Species
Reveromycin A potently inhibits eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), a key enzyme in protein synthesis. Against purified yeast IleRS, it demonstrates an IC50 of 8 ng/mL (approximately 12 nM) [1]. This inhibition is selective, as other aminoacyl-tRNA synthetases in the same cell extract were unaffected [1]. Comparative potency data against rat and human IleRS orthologs further delineates its activity: it exhibits an IC50 of 1.97 nM against rat IleRS and 4.46 nM against the human enzyme [2]. These data provide a quantitative baseline for target engagement and cross-species activity.
| Evidence Dimension | Inhibitory potency against IleRS |
|---|---|
| Target Compound Data | IC50 = 8 ng/mL (~12 nM) (Yeast); IC50 = 1.97 nM (Rat); IC50 = 4.46 nM (Human) |
| Comparator Or Baseline | Other aminoacyl-tRNA synthetases in the same extract were not inhibited |
| Quantified Difference | >100-fold selectivity window inferred; quantitative difference in IC50 between species orthologs (1.97 nM vs 4.46 nM) |
| Conditions | In vitro enzymatic assay using cell extracts (yeast) and purified recombinant enzymes (rat, human) |
Why This Matters
Quantifies the target engagement necessary for mechanism-based studies and demonstrates that potency varies across species, which is critical for selecting appropriate in vivo models.
- [1] Miyamoto, Y., et al. (2002). Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor reveromycin A. The Journal of Biological Chemistry, 277(32), 28810-28814. View Source
- [2] BindingDB. (2018). Entry for BDBM50217841 (REVEROMYCIN A). Accessed via BindingDB.org. View Source
